Tubulin polymerization-IN-51

Description

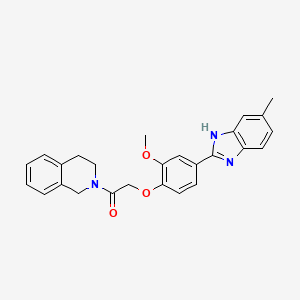

Structure

3D Structure

Properties

Molecular Formula |

C26H25N3O3 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-methoxy-4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]ethanone |

InChI |

InChI=1S/C26H25N3O3/c1-17-7-9-21-22(13-17)28-26(27-21)19-8-10-23(24(14-19)31-2)32-16-25(30)29-12-11-18-5-3-4-6-20(18)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,28) |

InChI Key |

FDUXZHHJHXWVRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)OCC(=O)N4CCC5=CC=CC=C5C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization-IN-51

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-51, also identified as compound 7u, is a novel benzimidazole derivative that has demonstrated significant potential as a tubulin polymerization inhibitor.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows. The information is primarily derived from the foundational study by Laxmikeshav K, et al. (2023), which details the design, synthesis, and in-vitro evaluation of this compound.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells primarily by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately, cancer cell death.[2] Computational studies suggest that the compound likely binds to the tubulin protein, interfering with the assembly of microtubules, which are essential for mitotic spindle formation and cell division.

Quantitative Data Summary

The anti-proliferative activity of this compound (compound 7u) and its analogue (compound 7n) has been quantified across various human cancer cell lines. The data, summarized below, highlights the compound's potency and selectivity.

Table 1: In Vitro Cytotoxicity (IC50) of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| This compound (7u) | SK-Mel-28 (Melanoma) | 2.55 |

| A549 (Lung) | 10.23 | |

| MCF-7 (Breast) | 12.89 | |

| HeLa (Cervical) | 17.89 | |

| Compound 7n | SK-Mel-28 (Melanoma) | 2.69 |

| A549 (Lung) | 8.76 | |

| MCF-7 (Breast) | 11.45 | |

| HeLa (Cervical) | 15.32 | |

| Nocodazole (Control) | SK-Mel-28 (Melanoma) | 8.59 |

Data is presented as the concentration required for 50% inhibition of cell growth.

Table 2: Tubulin Polymerization Inhibition

| Compound | Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| Compound 7n | 5 | 52.4 | 5.05 ± 0.13 |

| Nocodazole (Control) | 5 | 65.2 | 3.20 ± 0.21 |

Signaling Pathways and Cellular Effects

The inhibition of tubulin polymerization by this compound initiates a series of downstream cellular events, culminating in apoptosis. The proposed signaling pathway is illustrated below.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (SK-Mel-28, A549, MCF-7, HeLa) and normal rat kidney epithelial cells (NRK52E) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin (3 mg/mL), GTP (1 mM), and general tubulin buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).

-

Compound Incubation: The test compound (e.g., compound 7n) or control is added to the reaction mixture and incubated at 37°C.

-

Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm over time using a fluorescence spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of the vehicle control. The IC50 value is determined from the dose-inhibition curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: SK-Mel-28 cells are treated with different concentrations of the test compound for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assays

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: Treated and untreated cells are stained with a mixture of AO and EB and observed under a fluorescence microscope to visualize nuclear morphology changes characteristic of apoptosis.

-

DAPI Staining: Cells are fixed, permeabilized, and stained with DAPI to observe nuclear condensation and fragmentation.

-

Annexin V-FITC/PI Staining: The externalization of phosphatidylserine, an early apoptotic marker, is detected by staining with Annexin V-FITC and PI, followed by flow cytometric analysis.

-

JC-1 Staining: The change in mitochondrial membrane potential is assessed using the JC-1 dye. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it exists as monomers that fluoresce green.

Experimental Workflow

The general workflow for the evaluation of this compound is depicted in the following diagram.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar benzimidazole-based compounds as potential cancer therapeutics. The high specificity towards certain cancer cell lines, such as melanoma, warrants further investigation into its therapeutic potential in preclinical and clinical settings.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Polymerization-IN-51

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization is a critical cellular process essential for microtubule dynamics, which play a fundamental role in cell division, intracellular transport, and the maintenance of cell structure. Consequently, agents that disrupt tubulin polymerization have emerged as a significant class of anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel benzimidazole-based tubulin polymerization inhibitor, Tubulin polymerization-IN-51 (also referred to as compound 7u). This compound has demonstrated notable cytotoxicity against melanoma cell lines, marking it as a promising candidate for further preclinical and clinical investigation.

Discovery and Design Rationale

This compound was developed as part of a focused effort to identify and optimize novel small molecule inhibitors of tubulin polymerization. The design strategy centered on the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including anticancer properties. The core hypothesis was that specific substitutions on the benzimidazole ring system could lead to potent and selective inhibition of tubulin polymerization, thereby inducing cell cycle arrest and apoptosis in cancer cells. Computational modeling, specifically docking studies with the tubulin protein (PDB ID: 3E22), was employed to guide the rational design of these derivatives, including compound 7u, to maximize their binding affinity to the colchicine-binding site of β-tubulin.

Synthesis of this compound (Compound 7u)

The synthesis of this compound is achieved through a multi-step process, which is outlined below. The general synthetic route involves the formation of a benzimidazole core followed by the attachment of the side chains.

Experimental Protocol: General Synthesis of Benzimidazole Carboxamides

Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetic acid

A mixture of o-phenylenediamine and malonic acid is heated, often in the presence of a dehydrating agent such as polyphosphoric acid, to yield the corresponding 2-carboxymethylbenzimidazole.

Step 2: Esterification of 2-(1H-benzo[d]imidazol-2-yl)acetic acid

The resulting carboxylic acid is then esterified, typically using methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid), to produce the corresponding methyl or ethyl ester.

Step 3: N-alkylation of the benzimidazole

The benzimidazole nitrogen is alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Step 4: Amide coupling to form the final product (e.g., Compound 7u)

The ester is hydrolyzed back to the carboxylic acid, which is then coupled with the desired amine (in the case of compound 7u, 3,4,5-trimethoxyaniline) using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Note: The precise, step-by-step experimental protocol with specific reagent quantities, reaction times, and purification methods would be detailed in the experimental section of the primary research publication.

Biological Activity and Quantitative Data

The biological activity of this compound and its analogs was assessed through a series of in vitro assays. The primary endpoints were cytotoxicity against a panel of human cancer cell lines and the inhibition of tubulin polymerization.

Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives (IC50 in µM)

| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | SK-Mel-28 (Melanoma) | NRK52E (Normal) |

| 7n | 10.43 | 9.89 | 17.89 | 2.69 | >50 |

| 7u (this compound) | 12.55 | 11.32 | 15.67 | 2.55 | >50 |

| Nocodazole (Control) | 8.98 | 8.23 | 9.12 | 8.59 | Not Reported |

Data presented are representative values and should be referenced from the primary publication for exact figures and statistical analysis.

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| 7n | 5.05 ± 0.13 |

| 7u (this compound) | Data not explicitly found in abstract, but implied to be active. |

| Colchicine (Control) | Not Reported |

Mechanism of Action: Tubulin Polymerization Inhibition and Downstream Effects

This compound exerts its anticancer effects by directly interfering with microtubule dynamics. By binding to tubulin, it inhibits the polymerization process, leading to a cascade of cellular events that culminate in apoptotic cell death.

Signaling Pathway of Tubulin Polymerization and its Inhibition

Caption: Signaling pathway of tubulin polymerization and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer (e.g., PIPES buffer) is prepared.

-

Compound Addition: Different concentrations of this compound or a control compound are added to the reaction mixture.

-

Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value for the inhibition of tubulin polymerization is determined from the dose-response curve.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

-

Cell Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Apoptosis Assays

A suite of assays is used to confirm that the compound induces apoptotic cell death.

-

AO/EB Staining: Acridine orange (AO) and ethidium bromide (EB) staining is used to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells by fluorescence microscopy.

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) staining is used to observe nuclear fragmentation and chromatin condensation, which are hallmarks of apoptosis.

-

DCFDA Staining: Dichlorofluorescin diacetate (DCFDA) is used to measure the generation of intracellular reactive oxygen species (ROS), which can be an early indicator of apoptosis.

-

Annexin V-FITC/PI Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine on the cell membrane (an early apoptotic event) using FITC-conjugated Annexin V and distinguishes apoptotic from necrotic cells using PI.

-

JC-1 Staining: The JC-1 assay is used to measure changes in the mitochondrial membrane potential, an event that occurs during the intrinsic pathway of apoptosis.

Experimental and Logical Workflows

Screening Cascade for Novel Tubulin Inhibitors

Caption: A typical screening cascade for the identification of novel tubulin polymerization inhibitors.

Conclusion

This compound (compound 7u) is a novel benzimidazole derivative that has demonstrated potent and selective cytotoxic activity against melanoma cells in vitro. Its mechanism of action involves the direct inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and the induction of apoptosis. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new anticancer therapies. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to advance this promising candidate through the drug discovery pipeline.

In Vitro Activity of Tubulin Polymerization-IN-51: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization is a critical cellular process essential for cell division, intracellular transport, and maintenance of cell structure. Its disruption is a well-established therapeutic strategy in oncology. Tubulin polymerization-IN-51, also identified as compound 7u in the scientific literature, is a novel benzimidazole derivative that has demonstrated potent inhibitory effects on tubulin polymerization, leading to cancer cell cytotoxicity. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory concentrations, the experimental methodologies used for its characterization, and its underlying mechanism of action.

Quantitative Data Summary

The in vitro cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| This compound (7u) | SK-Mel-28 (Melanoma) | 2.55 |

| Compound 7n | SK-Mel-28 (Melanoma) | 2.69 |

| Nocodazole (Control) | SK-Mel-28 (Melanoma) | 8.59 |

Data sourced from Laxmikeshav K, et al. Bioorg Med Chem Lett. 2023 Nov 15;96:129494.[1]

Notably, this compound (7u) and its analog 7n exhibit significantly higher potency against the SK-Mel-28 melanoma cell line compared to the well-known tubulin inhibitor, Nocodazole. Furthermore, these compounds have shown a favorable selectivity profile, displaying approximately 5-fold less cytotoxicity towards normal rat kidney epithelial cells (NRK52E), indicating a potential for a wider therapeutic window.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the inhibition of microtubule formation. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. During cell division, these microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells.

By binding to tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to a cascade of cellular events, beginning with the inhibition of tubulin polymerization. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. Computational docking studies have suggested that this compound and its analogs likely bind to the colchicine-binding site on β-tubulin.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Human cancer cells (e.g., SK-Mel-28) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound, a positive control (e.g., Nocodazole), and a vehicle control (DMSO) for 48 hours.

-

MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

The direct effect of this compound on tubulin assembly was assessed using an in vitro turbidity-based assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing purified bovine tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in a glutamate-based buffer was prepared on ice.

-

Compound Addition: this compound or a control compound was added to the reaction mixture at the desired final concentration.

-

Initiation of Polymerization: The reaction was initiated by incubating the mixture at 37°C in a 96-well plate.

-

Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, was monitored over time using a microplate reader.

-

Data Analysis: The percentage of inhibition of tubulin polymerization was calculated by comparing the rate of polymerization in the presence of the compound to that of the vehicle control. The IC50 value for tubulin polymerization inhibition was determined from a dose-response curve.[1]

Conclusion

This compound is a potent inhibitor of tubulin polymerization with significant cytotoxic activity against melanoma cells in vitro. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other novel tubulin inhibitors. These findings highlight the potential of benzimidazole derivatives as a promising class of compounds for the development of new anticancer therapeutics.

References

In-Depth Technical Guide: Tubulin Polymerization-IN-51 (Compound 7u) as a Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-51, identified as compound 7u in the primary literature, is a novel benzimidazole derivative that has demonstrated significant potential as a microtubule destabilizing agent. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data on its cytotoxic effects, and detailed experimental protocols for its evaluation. The information is based on the findings from the study by Laxmikeshav K, et al., titled "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies." This document aims to serve as a valuable resource for researchers in oncology and drug discovery who are interested in the development of new anti-cancer therapeutics targeting the tubulin-microtubule system.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anti-cancer therapies. Microtubule-targeting agents are broadly classified into two categories: microtubule stabilizers and microtubule destabilizers. This compound (compound 7u) falls into the latter category, inhibiting the polymerization of tubulin and thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the formation of microtubules. By inhibiting the polymerization of tubulin dimers, it prevents the assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells. Computational studies suggest that this class of compounds binds to the tubulin protein, likely at a site that interferes with the conformational changes required for polymerization.

Quantitative Data

The cytotoxic and tubulin inhibitory activities of this compound (compound 7u) have been evaluated in several human cancer cell lines. The available data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound (Compound 7u)

| Cell Line | Cancer Type | IC50 (µM) |

| SK-Mel-28 | Malignant Melanoma | 2.55 - 17.89[1] |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| This compound (Compound 7u) | Data not available for 7u, Compound 7n showed an IC50 of 5.05 ± 0.13 |

Note: The primary publication focuses on both compounds 7n and 7u, with detailed tubulin polymerization data provided for the more potent compound 7n.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the primary literature for the characterization of this compound (compound 7u).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture:

-

Human cancer cell lines (e.g., SK-Mel-28, A549, HCT116, MCF-7) and a normal cell line (e.g., NRK52E) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (compound 7u). A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

-

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

-

Reagents:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Guanosine-5'-triphosphate (GTP)

-

Fluorescent reporter (optional, for fluorescence-based assays)

-

This compound (compound 7u) and a reference inhibitor (e.g., nocodazole or colchicine).

-

-

Assay Procedure (Turbidimetric Method):

-

A reaction mixture is prepared containing tubulin (e.g., 3 mg/mL) in G-PEM buffer.

-

The reaction is initiated by the addition of GTP to a final concentration of 1 mM and warming the mixture to 37°C.

-

The test compound (this compound) at various concentrations is added to the reaction mixture.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time (e.g., every 60 seconds for 60 minutes) using a temperature-controlled spectrophotometer or microplate reader.

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.

-

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting:

-

SK-Mel-28 cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

-

Staining and Flow Cytometry:

-

The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

-

The DNA content of the cells is then analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Apoptosis Assays

Several methods can be used to assess the induction of apoptosis.

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining:

-

Treated and untreated cells are washed with PBS and then stained with a mixture of AO (100 µg/mL) and EB (100 µg/mL).

-

The stained cells are immediately visualized under a fluorescence microscope.

-

Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.

-

-

DAPI Staining:

-

Treated and untreated cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained with DAPI (4′,6-diamidino-2-phenylindole).

-

Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

-

Annexin V-FITC/PI Staining:

-

This flow cytometry-based assay provides a quantitative assessment of apoptosis.

-

Treated and untreated cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

-

Visualizations

Signaling Pathway of Microtubule Destabilizing Agents

Caption: Mechanism of action of this compound.

Experimental Workflow for Cytotoxicity and Mechanistic Studies

Caption: Workflow for evaluating this compound.

Conclusion

This compound (compound 7u) is a promising microtubule destabilizing agent with potent cytotoxic activity against malignant melanoma cells. Its mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This technical guide provides a foundational understanding of this compound and detailed protocols for its further investigation. The presented data and methodologies will be valuable for researchers aiming to develop novel anti-cancer drugs targeting the tubulin-microtubule axis. Further studies are warranted to fully elucidate its binding site on tubulin, its efficacy in a broader range of cancer types, and its potential for in vivo applications.

References

An Overview of Tubulin Polymerization Inhibitors in Preclinical Research

Disclaimer: Information regarding a specific molecule designated "Tubulin polymerization-IN-51" is not available in the public domain. The following guide provides a comprehensive overview of the biological function, mechanism of action, and experimental evaluation of novel tubulin polymerization inhibitors, drawing on publicly available data for representative compounds in this class.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical role of microtubule dynamics in mitosis makes them a key target for anticancer drug development.[1][2] Tubulin polymerization inhibitors are a class of molecules that disrupt microtubule function, leading to cell cycle arrest and apoptosis, thereby serving as potent anti-cancer agents.[2][3] These inhibitors typically bind to one of three main sites on the tubulin dimer: the colchicine, vinca, or taxane binding sites.[2][3]

Core Biological Function & Mechanism of Action

The primary biological function of tubulin polymerization inhibitors is the disruption of microtubule dynamics. By binding to tubulin subunits, these compounds prevent the formation of microtubules. This interference has several downstream consequences for the cell:

-

Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle.[2]

-

G2/M Phase Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][4][5]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4][5]

-

Anti-angiogenic Effects: Some tubulin polymerization inhibitors that bind to the colchicine site have been noted for their ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3]

-

Overcoming Multidrug Resistance: Certain novel tubulin inhibitors, particularly those binding to the colchicine site, have shown efficacy against cancer cell lines that have developed resistance to other chemotherapeutic agents, such as those that are substrates for the P-glycoprotein efflux pump.[1][3]

The following diagram illustrates the general signaling pathway initiated by a tubulin polymerization inhibitor.

Caption: General signaling pathway of tubulin polymerization inhibitors.

Quantitative Data on Novel Tubulin Polymerization Inhibitors

The following tables summarize quantitative data for representative novel tubulin polymerization inhibitors from recent literature. This data is provided for illustrative purposes to indicate the typical potency and selectivity of such compounds.

Table 1: In Vitro Antiproliferative Activity (IC50)

| Compound | Cell Line | IC50 (µM) | Source |

| Compound [I] | SGC-7910 (Gastric Cancer) | 0.21 | [4] |

| Colchicine | SGC-7901 (Gastric Cancer) | - | [4] |

| mHA1 | HL-60/Bcl-2 (Leukemia) | nM range | [5] |

| mHA6 | CRL5908 (Lung Cancer) | nM range | [5] |

| mHA11 | HL-60/Bcl-2 (Leukemia) | nM range | [5] |

Table 2: Tubulin Polymerization Inhibition and Selectivity

| Compound | Parameter | Value | Source |

| Compound [I] | Tubulin Polymerization IC50 | 6.87 µM | [4] |

| Compound [I] | Selectivity Index (SI) vs. HUVEC | 62.62 | [4] |

| Colchicine | Selectivity Index (SI) vs. HUVEC | 0.021 | [4] |

Table 3: In Vivo Antitumor Activity

| Compound | Model | Dosing | Tumor Growth Inhibition | Source |

| Compound [I] | 4T1 Xenograft | 5 mg/kg | 49.2% | [4] |

| Compound [I] | 4T1 Xenograft | 10 mg/kg | 58.1% | [4] |

| Compound [I] | 4T1 Xenograft | 20 mg/kg | 84.0% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel tubulin polymerization inhibitors. Below are outlines of key experimental protocols cited in the literature.

1. Tubulin Polymerization Assay

-

Objective: To measure the direct inhibitory effect of a compound on the polymerization of tubulin dimers in vitro.

-

Methodology:

-

Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.

-

Polymerization is initiated by raising the temperature to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

-

2. Cell Viability Assay (e.g., MTT or SRB Assay)

-

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to a colored formazan product by metabolically active cells.

-

The absorbance of the colored product is measured, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

-

3. Immunofluorescence Microscopy for Microtubule Network Analysis

-

Objective: To visualize the effect of a compound on the microtubule network within cells.

-

Methodology:

-

Cells are grown on coverslips and treated with the test compound.

-

The cells are then fixed, permeabilized, and incubated with a primary antibody against α-tubulin.

-

A fluorescently labeled secondary antibody is used to bind to the primary antibody.

-

The coverslips are mounted on slides, and the microtubule network is visualized using a fluorescence microscope. Disruption of the microtubule network, such as fragmentation or depolymerization, is indicative of inhibitory activity.[2]

-

4. Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the effect of a compound on cell cycle progression.

-

Methodology:

-

Cells are treated with the test compound for a defined period.

-

The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide.

-

The DNA content of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest.

-

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel tubulin polymerization inhibitor.

Caption: Preclinical evaluation workflow for tubulin inhibitors.

Conclusion

Tubulin polymerization inhibitors represent a highly successful class of anticancer agents. The ongoing discovery and development of novel inhibitors aim to improve efficacy, overcome drug resistance, and reduce side effects.[3] The methodologies and evaluation pipelines described herein are fundamental to the preclinical assessment of these promising therapeutic candidates. While the specific compound "this compound" remains unidentified in the public literature, the principles and experimental approaches outlined provide a robust framework for understanding and evaluating any novel agent within this important class of drugs.

References

- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 5. aacrjournals.org [aacrjournals.org]

Tubulin polymerization-IN-51 target binding site on tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-51, a novel benzimidazole derivative identified as a potent inhibitor of tubulin polymerization. This document details its mechanism of action, target binding site on tubulin, and its effects on cancer cells. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and development in the field of oncology and microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them a key target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest cell cycle progression, typically in the G2/M phase, and induce apoptosis. These agents are broadly classified as microtubule-stabilizing or destabilizing agents. This compound, also referred to as compound 7u, belongs to a class of benzimidazole derivatives that have been identified as microtubule-destabilizing agents.

Mechanism of Action and Target Binding Site

This compound exerts its anticancer effects by directly interfering with the assembly of microtubules.

Binding Site on Tubulin

Computational and experimental studies have demonstrated that this compound binds to the colchicine-binding site on β-tubulin.[1][2][3] This binding pocket is located at the interface between the α- and β-tubulin subunits. By occupying this site, the compound prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby inhibiting polymerization.[4]

Cellular Effects

The inhibition of tubulin polymerization by this compound leads to a cascade of cellular events characteristic of microtubule-destabilizing agents:

-

Disruption of Microtubule Network: The compound effectively disrupts the formation of the microtubule network within cells.[5]

-

Cell Cycle Arrest: This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase .[6][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7]

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 7u) and related compounds from the same chemical series.

Table 1: In Vitro Cytotoxicity of this compound (Compound 7u)

| Cell Line | Compound | IC50 (µM) | Reference |

| SK-Mel-28 (Melanoma) | This compound (7u) | 2.55 - 17.89 | [7][8] |

| NRK52E (Normal Rat Kidney) | This compound (7u) | >100 (5-fold less cytotoxic than on SK-Mel-28) | [8][9] |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference |

| Compound 7n (related benzimidazole) | 5.05 ± 0.13 | [7] |

| Compound 12j (related benzimidazole) | 5.65 ± 0.05 | [6][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a compound on a cell line.

-

Cell Seeding: Seed SK-Mel-28 cells in a 96-well plate at a density of 2 x 10^6 cells/mL and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, and 100 µM) dissolved in DMSO (final DMSO concentration should be ≤ 0.1%) for 48 and 72 hours.[10]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours.[10]

-

Formazan Solubilization: Discard the supernatant and add DMSO to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50 value).

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Reagent Preparation:

-

Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[5]

-

Prepare a stock solution of GTP (100 mM).

-

Prepare stock solutions of the test compound (this compound) and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in an appropriate solvent (e.g., DMSO).

-

-

Reaction Mixture Assembly (on ice):

-

In a 96-well plate, combine the tubulin solution (final concentration ~2 mg/mL), GTP (final concentration 1 mM), and a polymerization enhancer like glycerol (final concentration 10%).[5]

-

Add the test compound at various concentrations. For the control wells, add the vehicle (DMSO).

-

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Turbidity Measurement: Monitor the change in turbidity by measuring the absorbance at 340 nm or 350 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).[11][12]

-

Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value for polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.[11]

Visualizations

Logical Workflow for Binding Site Identification

Caption: Workflow for identifying the binding site of a tubulin inhibitor.

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound.

Conclusion

This compound is a promising anticancer agent that targets the colchicine-binding site of tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and apoptosis. Its specificity for cancer cells over normal cells, as suggested by preliminary data, warrants further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop more effective and safer microtubule-targeting cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazolo-linked benzimidazoles as tubulin polymerization inhibitors and DNA intercalators: Design, synthesis, cytotoxicity, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]

Unveiling Tubulin Polymerization-IN-51: A Technical Guide for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-51, a novel benzimidazole derivative identified as a potent inhibitor of tubulin polymerization for cancer cell line research. This document synthesizes available data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Compound Data

This compound, also referred to as compound 7u, has been identified as a promising anti-cancer agent. The primary research highlights its cytotoxic effects with a degree of selectivity for cancer cells over normal cell lines.[1][2]

Table 1: In Vitro Cytotoxicity of this compound (Compound 7u)

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| SK-Mel-28 | Malignant Melanoma | 2.55 - 17.89 | Specificity towards this cell line noted.[1][2] |

| NRK52E | Normal Rat Kidney Epithelial | >5-fold less cytotoxic than towards SK-Mel-28 | Indicates potential for selective cytotoxicity against cancer cells.[1][2] |

Note: The IC50 value is presented as a range as indicated in the primary literature's abstract. Further details from the full study are required for a more precise value.

Mechanism of Action

This compound functions as a tubulin polymerization inhibitor.[1][2] By disrupting the dynamic process of microtubule formation, it interferes with critical cellular processes that are hallmarks of cancer cell proliferation. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of benzimidazole-based tubulin polymerization inhibitors. While the primary research on compound 7u has not been fully accessed, these generalized protocols provide a framework for its investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

-

Reaction Setup: In a 96-well plate, combine purified tubulin (e.g., from bovine brain) with a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[5]

-

Compound Addition: Add this compound at various concentrations or a vehicle control.

-

Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled spectrophotometer.[6][7]

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 for tubulin polymerization inhibition can be determined from the reduction in the maximum polymerization rate or the final plateau of polymer mass.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

-

Cell Treatment: Culture cells with this compound at its IC50 concentration for a specified period (e.g., 24 hours).

-

Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8][9]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

This staining method allows for the visualization of nuclear changes characteristic of apoptosis.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Staining: Stain the cells with DAPI solution (1 µg/mL) for 5-10 minutes.

-

Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[11]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.[12]

-

Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways

The primary mechanism of this compound involves the disruption of microtubule dynamics, which directly impacts the mitotic checkpoint signaling pathway. The inability of the cell to form a proper mitotic spindle activates a cascade of proteins, including Mad2 and BubR1, which inhibit the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of cyclin B1 and securin, leading to a sustained mitotic arrest and eventual apoptosis.

Caption: Signaling pathway activated by this compound.

Conclusion

This compound (compound 7u) is a promising tubulin polymerization inhibitor with demonstrated cytotoxic activity against melanoma cells and a favorable selectivity profile. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to G2/M cell cycle arrest and apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in various cancer cell line models. Further detailed studies are warranted to fully elucidate its efficacy and specific molecular interactions.

References

- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchhub.com [researchhub.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

Preclinical Profile of Tubulin Polymerization-IN-51: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available preclinical data for Tubulin Polymerization-IN-51 (also referred to as compound 7u), a novel benzimidazole derivative identified as a potent inhibitor of tubulin polymerization. This document collates in vitro cytotoxicity and tubulin polymerization inhibition data, outlines detailed experimental methodologies based on established scientific protocols, and presents key signaling pathway and experimental workflow diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their critical function in mitosis makes them a well-established and highly validated target for cancer chemotherapy. Agents that disrupt microtubule dynamics, either by stabilizing or destabilizing the polymer, can induce cell cycle arrest at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. This compound (compound 7u) is a recently identified small molecule from a series of benzimidazole derivatives with demonstrated anti-proliferative and tubulin-targeting activity.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and its analogs.

Table 1: In Vitro Cytotoxicity of this compound (Compound 7u) and Analogs

| Compound | Cell Line | IC50 (µM) |

| 7u (this compound) | SK-Mel-28 (Melanoma) | 2.55 - 17.89 |

| 7n | SK-Mel-28 (Melanoma) | Not explicitly stated for 7u, but 7n showed high cytotoxicity |

| 7u | NRK52E (Normal Rat Kidney Epithelial) | >5-fold less cytotoxic than in SK-Mel-28 cells |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| 7n | 5.05 ± 0.13 |

| 7u (this compound) | Data not available |

Note: The primary publication focuses on compound 7n for the tubulin polymerization inhibition assay. Data for compound 7u was not explicitly provided in the available abstract.

Mechanism of Action

This compound exerts its anticancer effects by directly interfering with microtubule dynamics.

Inhibition of Tubulin Polymerization

Computational docking studies suggest that this compound and its analogs bind to the tubulin protein, likely at a site that disrupts the formation of microtubules. This inhibition of polymerization leads to an increase in the soluble tubulin fraction within the cell and a decrease in the polymerized microtubule mass.

Cell Cycle Arrest and Apoptosis

By disrupting microtubule formation, this compound induces a halt in the cell cycle at the G2/M phase. This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments based on the available information and established laboratory practices.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., SK-Mel-28) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for 48-72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Assay (In Vitro)

-

Reaction Mixture: Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) containing GTP.

-

Compound Addition: this compound at various concentrations is added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

-

Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer. The IC50 value for polymerization inhibition is determined from the concentration-dependent reduction in the polymerization rate.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Caption: Workflow for the preclinical in vitro evaluation of this compound.

Conclusion

The preclinical data available for this compound (compound 7u) identify it as a promising anticancer agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The in vitro cytotoxicity data demonstrates its potency against melanoma cells with a degree of selectivity over normal cells. Further in-depth studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational repository of the current knowledge on this compound to aid in the strategic planning of future research and development efforts.

Methodological & Application

Tubulin polymerization-IN-51 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-51, also identified as compound 7u, is a potent inhibitor of tubulin polymerization. As a member of the benzimidazole derivative class of compounds, it exerts its biological effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells. These characteristics make this compound a compound of significant interest for cancer research and drug development.

These application notes provide detailed information on the solubility of this compound, protocols for its use in key experiments, and an overview of its mechanism of action.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-Mel-28 | Melanoma | 2.55 - 17.89 | [1] |

Table 2: In Vitro Tubulin Polymerization Inhibition

| Parameter | Value (µM) | Reference |

| IC50 | Data not available |

Note: Specific IC50 value for the inhibition of tubulin polymerization is not currently available in the public domain. Researchers are advised to perform a dose-response experiment to determine this value.

Solubility and Preparation for Experiments

Solubility:

While specific solubility data for this compound is not explicitly published, compounds of the benzimidazole class are generally soluble in dimethyl sulfoxide (DMSO).

Preparation of Stock Solutions:

It is recommended to prepare a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh a precise amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.

Preparation of Working Solutions:

For cell-based and in vitro assays, the DMSO stock solution should be serially diluted to the final desired concentrations using the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%).

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (absorbance) or fluorescence.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin, >99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol)

-

This compound stock solution in DMSO

-

Control compounds (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as a polymerization inhibitor)

-

96-well microplate, clear bottom for absorbance or black for fluorescence

-

Temperature-controlled microplate reader

Protocol:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Add the desired concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) and control compounds to the respective wells of a pre-warmed 96-well plate. Include a vehicle control with DMSO only.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths (e.g., for a DAPI-based assay) at regular intervals (e.g., every minute) for 60-90 minutes.

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

SK-Mel-28 cells (or other cancer cell lines of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: In Vitro Tubulin Polymerization Assay Workflow.

Caption: Cell Viability (MTT) Assay Workflow.

References

Determining the IC50 of Tubulin Polymerization-IN-51 in SK-Mel-28 Cells

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, intracellular transport, and maintenance of cell structure. Its dynamic polymerization into microtubules is a key process for cellular function, making it an attractive target for anticancer drug development. Agents that interfere with tubulin polymerization can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Tubulin polymerization-IN-51, a novel tubulin inhibitor, in the human malignant melanoma cell line SK-Mel-28. The SK-Mel-28 cell line is a widely used model for melanoma research.[1][2][3][4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin polymerization is a dynamic process involving the assembly of α- and β-tubulin heterodimers into protofilaments, which then associate to form microtubules. This process is essential for the formation of the mitotic spindle during cell division. Tubulin polymerization inhibitors, such as this compound, act by binding to tubulin subunits, thereby preventing their assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, arrest of the cell cycle in the G2/M phase, and ultimately, induction of apoptosis.

2. Data Presentation

The following table summarizes the known quantitative data for this compound's activity against SK-Mel-28 cells.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | SK-Mel-28 | IC50 | 2.55 - 17.89 µM | [1][2][3] |

3. Experimental Protocols

This section outlines the detailed methodology for determining the IC50 of this compound in SK-Mel-28 cells using a cell viability assay.

3.1. Materials and Reagents

-

SK-Mel-28 human melanoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

-

96-well clear-bottom white-walled microplates

-

Sterile cell culture flasks, pipettes, and other consumables

3.2. Cell Culture

-

Culture SK-Mel-28 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

3.3. Drug Preparation

-

Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the cell culture.

-

Prepare a series of dilutions of this compound in complete cell culture medium. A typical 2-fold serial dilution series might include concentrations ranging from 100 µM down to 0.195 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the drug-treated wells) and a no-cell control (medium only).

3.4. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Harvest SK-Mel-28 cells using Trypsin-EDTA and resuspend them in complete medium.

-

Count the cells and adjust the cell density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

After 24 hours, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours.

-

After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

3.5. Data Analysis

-

Subtract the average luminescence of the no-cell control wells from all other wells.

-

Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

4. Visualizations

Diagram 1: Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Mechanism of action of this compound.

Diagram 2: Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for Studying Mitotic Arrest using Tubulin Polymerization-IN-51

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-51, also identified as compound 7u in the primary literature, is a novel benzimidazole derivative that functions as a tubulin polymerization inhibitor.[1] By disrupting the dynamic instability of microtubules, this small molecule induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. These properties make this compound a valuable tool for studying the mechanisms of mitotic arrest and for the development of novel anti-cancer therapeutics.

This document provides detailed application notes and protocols for utilizing this compound to investigate mitotic arrest in cancer cell lines.

Mechanism of Action